molecular formula C9H8BrN3 B12434258 1-(6-Bromoquinolin-2-YL)hydrazine

1-(6-Bromoquinolin-2-YL)hydrazine

Cat. No.: B12434258
M. Wt: 238.08 g/mol
InChI Key: IDJVCSMWSWDWMG-UHFFFAOYSA-N
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Description

6-BROMO-2-HYDRAZINYLQUINOLINE is a quinoline derivative with a bromine atom at the 6th position and a hydrazinyl group at the 2nd position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

The synthesis of 6-BROMO-2-HYDRAZINYLQUINOLINE typically involves the reaction of ethyl 6-bromo-2-chloroquinoline-4-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-BROMO-2-HYDRAZINYLQUINOLINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-BROMO-2-HYDRAZINYLQUINOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-BROMO-2-HYDRAZINYLQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with DNA or RNA, affecting cellular processes and leading to its biological effects .

Comparison with Similar Compounds

6-BROMO-2-HYDRAZINYLQUINOLINE can be compared with other quinoline derivatives, such as:

The uniqueness of 6-BROMO-2-HYDRAZINYLQUINOLINE lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(6-bromoquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8BrN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

IDJVCSMWSWDWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)NN)C=C1Br

Origin of Product

United States

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